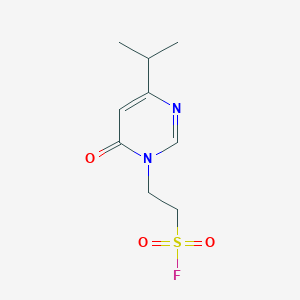
1-(4-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a phenyl ring substituted with a propan-1-one group and a dipropylamino-hydroxypropoxy side chain, making it a unique molecule with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the phenylpropanone core: This can be achieved through Friedel-Crafts acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the dipropylamino group: This step involves the reaction of the phenylpropanone with dipropylamine under basic conditions to form the dipropylamino derivative.
Addition of the hydroxypropoxy group: The final step involves the reaction of the dipropylamino derivative with an epoxide, such as propylene oxide, to introduce the hydroxypropoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The dipropylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(4-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dipropylamino group may facilitate binding to these targets, while the hydroxypropoxy group can enhance solubility and bioavailability. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(Dimethylamino)phenyl)propan-1-one: Similar structure but with a dimethylamino group instead of a dipropylamino group.
1-(3,4-Dimethoxyphenyl)propan-1-one: Features methoxy groups on the phenyl ring instead of the hydroxypropoxy group.
Uniqueness
1-(4-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride is unique due to the presence of both the dipropylamino and hydroxypropoxy groups, which can confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-[4-[3-(dipropylamino)-2-hydroxypropoxy]phenyl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.ClH/c1-4-11-19(12-5-2)13-16(20)14-22-17-9-7-15(8-10-17)18(21)6-3;/h7-10,16,20H,4-6,11-14H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZIBFZBGWCOPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC(COC1=CC=C(C=C1)C(=O)CC)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide](/img/structure/B2404207.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2404209.png)


![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B2404212.png)



![(1R,5S)-8-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2404216.png)
![ethyl 2-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2404219.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2404220.png)


![1-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropane-1-carboxamide](/img/structure/B2404225.png)
